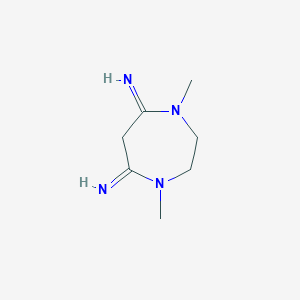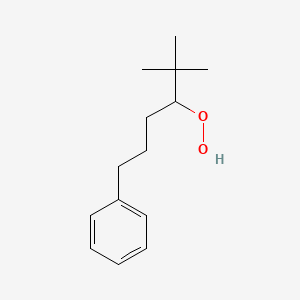![molecular formula C18H24N2O4S2 B14223471 N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide CAS No. 516491-32-0](/img/structure/B14223471.png)
N,N'-[[1,1'-Biphenyl]-4,4'-diyldi(ethane-2,1-diyl)]dimethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide is a complex organic compound characterized by its biphenyl core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide typically involves the reaction of biphenyl derivatives with sulfonamide groups. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N,N’-[[1,1’-Biphenyl]-4,4’-diyldi(ethane-2,1-diyl)]dimethanesulfonamide is unique due to its specific biphenyl core structure and the presence of sulfonamide groups. This combination of structural features gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
516491-32-0 |
|---|---|
Formule moléculaire |
C18H24N2O4S2 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
N-[2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C18H24N2O4S2/c1-25(21,22)19-13-11-15-3-7-17(8-4-15)18-9-5-16(6-10-18)12-14-20-26(2,23)24/h3-10,19-20H,11-14H2,1-2H3 |
Clé InChI |
BSFSOCHWNKKPQD-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


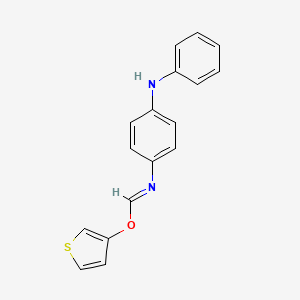
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)

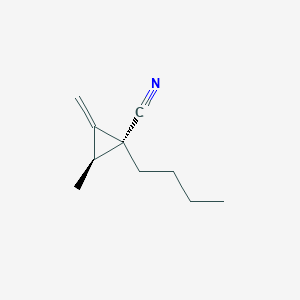
![2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane](/img/structure/B14223418.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)
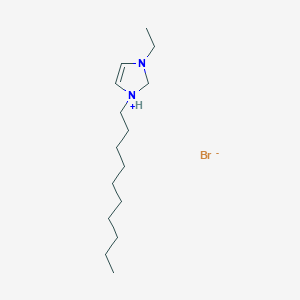
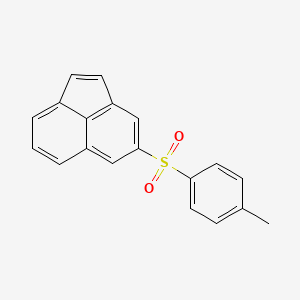
![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
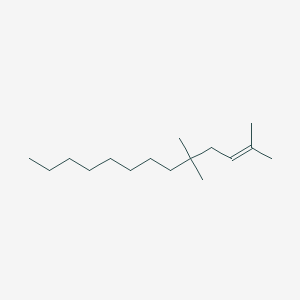
![Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14223461.png)
